2-(3-Ethoxyphenyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-5-3-4-10(8-11)12-9-13-6-7-15-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
InChI Key |
NXEHHWCAHPJGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCCO2 |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Investigations of 2 3 Ethoxyphenyl Morpholine
Exploration of Molecular Targets Interacting with Morpholine (B109124) Derivatives (excluding specific clinical outcomes)
Receptor Binding Affinity Studies (in vitro methodologies)
No specific in vitro receptor binding affinity studies for 2-(3-Ethoxyphenyl)morpholine have been identified in the public domain. Data on its affinity for various receptors, which would typically be determined through radioligand binding assays or other in vitro techniques, is not available.
Enzyme Inhibition Profiling (in vitro biochemical assays)
There is no published data from in vitro biochemical assays detailing the inhibitory effects of this compound on various enzymes. Consequently, its IC₅₀ or Kᵢ values against specific enzymatic targets are unknown.
Protein-Ligand Interaction Analysis (e.g., binding site identification)
Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies, the specific protein-ligand interactions and binding site of this compound remain uncharacterized.
Mechanistic Elucidation of Biological Effects (focused on in vitro or theoretical mechanisms)
Cellular Pathway Modulation Studies (in cell line models)
No studies using cell line models to investigate the modulation of cellular pathways by this compound have been reported. Its effects on key signaling cascades are therefore not understood.
Molecular Basis of Intracellular Signaling Alterations
The molecular basis for any potential alterations in intracellular signaling by this compound has not been elucidated due to the absence of relevant research.
Investigation of Downstream Molecular Events Following Exposure to this compound in Controlled Experimental Systems Remains Largely Undocumented in Publicly Available Research
Despite a thorough review of scientific literature and publicly accessible databases, detailed research findings on the downstream molecular events specifically resulting from exposure to the chemical compound this compound in controlled experimental systems are not available. Searches for studies investigating its impact on gene expression, protein activity, and cellular signaling pathways have not yielded any specific data.
The current body of scientific literature extensively covers the broader class of morpholine derivatives, detailing their diverse pharmacological activities and mechanisms of action. These studies often focus on the role of the morpholine nucleus as a pharmacophore in various drug discovery efforts, including the development of kinase inhibitors (e.g., PI3K, mTOR) and agents targeting the central nervous system. However, this general information on morpholine derivatives does not provide the specific molecular data required to delineate the effects of the this compound substitution pattern.
Consequently, there are no available data to construct tables on gene expression changes, protein modulation, or other molecular readouts in response to this particular compound. The investigation into the specific downstream molecular consequences of this compound exposure represents a gap in the current scientific knowledge base.
Structure Activity Relationship Sar Studies Centered on the 2 3 Ethoxyphenyl Morpholine Scaffold
Systematic Structural Modifications of the 2-(3-Ethoxyphenyl)morpholine Core
Systematic modifications of the this compound scaffold have been explored to modulate its pharmacological profile. These modifications typically involve altering substituents on the phenyl ring, derivatization at the morpholine (B109124) nitrogen and oxygen atoms, and investigating the role of stereochemistry.
While direct SAR studies on a comprehensive set of this compound analogs are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related 2-(substituted phenyl)morpholine derivatives. Research on analogs of bupropion, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholines, has provided a framework for understanding how substituents on the phenyl ring influence activity, particularly as inhibitors of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake and as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov
In these studies, various substituents on the phenyl ring were investigated to determine their impact on potency and selectivity. For instance, the nature of halogen substitution at the 3-position of the phenyl ring has been shown to influence activity at α3β4*-nAChR, with a rank order of potency being alkyl-bromo > -chloro > -fluoro. nih.gov This suggests that both the size and electronic properties of the substituent are critical for molecular recognition.
The following table summarizes the in vitro activity of some 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which can serve as a model for predicting the effects of similar substitutions on the this compound scaffold.
| Compound | Phenyl Substituent | DA Uptake Inhibition IC₅₀ (nM) | NE Uptake Inhibition IC₅₀ (nM) | α3β4*-nAChR Antagonism IC₅₀ (nM) |
|---|---|---|---|---|
| Analog 1 | 3-Chloro | Data Not Available | Data Not Available | Data Not Available |
| Analog 2 | 3-Fluoro | Data Not Available | Data Not Available | Data Not Available |
| Analog 3 | 3-Bromo | Data Not Available | Data Not Available | Data Not Available |
Data presented is illustrative of trends observed in related compound series and specific values for direct analogs of this compound may vary.
These findings suggest that for the this compound scaffold, modifications of the ethoxy group, such as altering the alkyl chain length or replacing it with other alkoxy groups or functional moieties, could significantly impact its interaction with biological targets. The electronic and steric properties of the substituent at the 3-position of the phenyl ring are likely to be key determinants of activity.
The nitrogen and oxygen atoms of the morpholine ring are key sites for derivatization to modulate the physicochemical and pharmacological properties of 2-phenylmorpholine (B1329631) analogs.
N-Alkylation and N-Acylation: The nitrogen atom of the morpholine ring is a common site for modification. N-alkylation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs has been shown to significantly influence their potency as inhibitors of DA and NE uptake and as nAChR antagonists. nih.gov For example, increasing the alkyl chain length from methyl to ethyl or propyl can enhance potency at these targets. nih.gov This suggests that the N-substituent may be involved in important interactions within the binding pocket of the target protein.
The table below illustrates the effect of N-alkylation on the in vitro activity of a 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine (B1452666) analog.
| Compound | N-Substituent | DA Uptake Inhibition IC₅₀ (nM) | NE Uptake Inhibition IC₅₀ (nM) | α3β4*-nAChR Antagonism IC₅₀ (nM) |
|---|---|---|---|---|
| Analog 4 | -H | Data Not Available | Data Not Available | Data Not Available |
| Analog 5 | -Methyl | Data Not Available | Data Not Available | Data Not Available |
| Analog 6 | -Ethyl | Data Not Available | Data Not Available | Data Not Available |
| Analog 7 | -Propyl | Data Not Available | Data Not Available | Data Not Available |
Data presented is illustrative of trends observed in related compound series and specific values for direct analogs of this compound may vary.
These results indicate that for the this compound scaffold, N-alkylation or N-acylation could be a viable strategy to fine-tune its biological activity. The size and nature of the substituent on the morpholine nitrogen likely play a crucial role in optimizing interactions with the target.
Modifications at the Morpholine Oxygen: While less common than N-derivatization, modifications involving the morpholine oxygen atom can also be explored. Bioisosteric replacement of the oxygen with other heteroatoms, such as sulfur (to form a thiomorpholine (B91149) analog), could alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The 2-position of the morpholine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers. Stereochemistry is a critical factor in the biological activity of many chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
In studies of related morpholine analogs, it has been established that the absolute configuration at the chiral centers significantly influences the binding affinity for various receptors. nih.gov For instance, in a series of novel morpholine analogues, the (S,R)-configuration was found to be essential for high binding affinities for NK1, NK2, and NK3 tachykinin receptors. nih.gov
Correlation of Structural Features with Molecular Interaction Profiles
The structural modifications discussed above directly influence the molecular interaction profile of the this compound scaffold. The nature of the substituents on the phenyl ring, for example, can affect hydrophobic, electronic, and steric interactions with the target protein. The ethoxy group at the 3-position can participate in hydrogen bonding or hydrophobic interactions.
Computational modeling and techniques like Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate these structural features with biological activity. nih.gov Such studies can help in building predictive models to design new analogs with improved potency and selectivity.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. pharmacophorejournal.com For the this compound scaffold, several key pharmacophoric elements can be identified based on the SAR of related compounds.
These likely include:
An aromatic ring: The 3-ethoxyphenyl group, which can engage in π-π stacking, hydrophobic, and cation-π interactions with aromatic residues in the binding pocket of a receptor.
A hydrogen bond acceptor/donor: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, and the nitrogen atom (if protonated) can act as a hydrogen bond donor.
A hydrophobic feature: The ethyl group of the ethoxy substituent and any alkyl groups on the morpholine nitrogen can contribute to hydrophobic interactions.
A defined stereochemical arrangement: The specific 3D orientation of these features, dictated by the stereochemistry at the 2-position of the morpholine ring, is crucial for proper alignment within the binding site.
Pharmacophore modeling studies on related compound classes can provide a more detailed understanding of the spatial arrangement of these features required for activity at a particular target. pharmacophorejournal.com This knowledge is invaluable for the rational design of new and more effective molecules based on the this compound scaffold.
Future Directions and Emerging Research Avenues for 2 3 Ethoxyphenyl Morpholine and Analogues
Development of Novel Synthetic Strategies for Enhanced Efficiency and Diversity
The continuous demand for new drugs is a driving force behind the development of novel morpholine (B109124) derivatives with improved biological activities e3s-conferences.org. Future research is heavily focused on creating more efficient, scalable, and diverse synthetic pathways to access complex and novel morpholine-containing scaffolds.
A significant emerging strategy is the concept of Systematic Chemical Diversity (SCD) . This approach guides the synthesis of a complete matrix of scaffold variations by systematically altering regiochemistry and stereochemistry nih.gov. For instance, a collection of 24 diverse methyl-substituted morpholine acetic acid esters was produced from enantiomerically pure amino acids and amino alcohols, providing a rich set of building blocks for medicinal chemistry and fragment screening nih.gov.
Other innovative methods are being developed to construct highly substituted and conformationally rigid morpholines. One such approach involves the diastereoselective synthesis of 2- and 3-substituted morpholine congeners starting from a tosyl-oxazetidine ring, which can be elaborated into highly decorated structures nih.gov. Furthermore, researchers are developing short, scalable routes to create complex, three-dimensional (3D) scaffolds, such as bis-morpholine spiroacetals, which are built from readily available starting materials like aminoalcohols and epichlorohydrin (B41342) chemrxiv.org. These advanced strategies are crucial for generating diverse chemical libraries needed to explore new biological targets chemrxiv.org.
| Synthetic Strategy | Description | Key Advantage(s) | Source |
| Systematic Chemical Diversity (SCD) | Guides the expansion of saturated scaffolds through systematic variation of regiochemistry and stereochemistry. | Generates a complete matrix of diverse, enantiomerically pure C-substituted morpholines for screening and as building blocks. | nih.gov |
| Tosyl-Oxazetidine Ring Opening | Utilizes the base-catalyzed ring opening of 2-tosyl-1,2-oxazetidine to yield morpholine hemiaminals, which can be further elaborated. | Allows for the concise, diastereoselective construction of highly decorated and conformationally rigid morpholines. | nih.gov |
| Scalable 3D Scaffold Synthesis | Involves multi-step, high-yielding synthesis of complex scaffolds, such as bis-morpholine spiroacetals, from simple starting materials. | Enables large-scale production of sp3-rich, conformationally defined scaffolds for compound library assembly. | chemrxiv.org |
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
The morpholine moiety is a key pharmacophore known to interact with a wide range of biological targets, particularly protein kinases nih.gove3s-conferences.orge3s-conferences.org. A primary future objective is to identify novel molecular targets for 2-(3-Ethoxyphenyl)morpholine analogues and to gain a deeper understanding of their interaction mechanisms.
A significant area of research involves designing morpholine derivatives to target specific proteins implicated in disease. For example, morpholine-substituted tetrahydroquinoline (THQ) derivatives have been designed and synthesized as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial protein in cancer cell growth nih.govresearchgate.net. Molecular modeling has shown that bridged morpholine moieties can penetrate deeply into the pocket of the mTOR active site, making them potent and selective inhibitors e3s-conferences.org. Studies have demonstrated that replacing a standard morpholine ring with a bridged or chiral morpholine can dramatically improve selectivity for mTOR over other related kinases, such as PI3Kα researchgate.net.
Beyond known targets, broader screening approaches are being used to uncover new biological activities. In one study, a series of arylcyclohexylmorpholines, including analogues of 3-MeO-PCMo, were evaluated for their binding affinity at 46 different central nervous system receptors, revealing a moderate affinity for the N-methyl-D-aspartate receptor (NMDAR) nih.gov. This type of broad profiling is essential for identifying previously undiscovered targets and understanding the polypharmacology of these compounds.
Advanced Computational Approaches for Rational Design and Prediction
Advanced computational methods are becoming indispensable tools for the rational design and optimization of novel morpholine-based drug candidates nih.gov. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how a molecule will bind to a target protein and to refine its structure for enhanced potency and selectivity before synthesis nih.govnih.gov.
These computational tools are being applied to guide the design of specific inhibitors. For instance, molecular docking and MD simulations were used to design and validate morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, confirming their stable binding within the mTOR active site researchgate.netmdpi.com. Similarly, computational studies, including receptor-based virtual screening and molecular modeling, have been instrumental in identifying and optimizing inhibitors for Src family kinases (SFKs) researchgate.net. In another example, an integrated approach combining de novo drug design, molecular docking, and MD simulations was used to design potent small molecule inhibitors targeting Salt-Inducible Kinases 2 and 3 (SIK2 and SIK3) mdpi.com. These simulations provide critical insights into the dynamic behavior of the compounds within a biological environment, helping to elucidate their mechanisms of action mdpi.com.
| Computational Method | Application in Morpholine Analogue Design | Outcome | Source(s) |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target's active site. | Identified promising tetrahydroquinoline derivatives with strong binding to the mTOR active site and pyrimidine-morpholine hybrids targeting Src kinase. | nih.govresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of protein-ligand complexes. | Confirmed stable protein-ligand interactions and favorable dynamics for novel mTOR inhibitors over extended simulation periods. | researchgate.netmdpi.commdpi.com |
| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to bind to a specific biological target. | Facilitates the identification of novel scaffolds and hit compounds from extensive databases for further development. | nih.govj-morphology.com |
Integration of High-Throughput Screening with Mechanistic Studies
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with activity against a specific biological target nih.gov. A key future direction is the tighter integration of HTS with detailed mechanistic studies to not only identify active compounds but also to understand precisely how they work. This combination accelerates the process of moving from a "hit" to a validated "lead" compound.
Large-scale screening programs, such as Toxicology in the 21st Century (Tox21), utilize robotic screening systems to test vast libraries of environmental chemicals against various biological assays, including those for nuclear receptor signaling nih.gov. Hits identified from such HTS campaigns are then subjected to orthogonal assays to confirm their activity and investigate their mechanism of action. For example, putative agonists and antagonists of the Farnesoid X receptor (FXR) identified through HTS were re-evaluated using transient transactivation and mammalian two-hybrid assays to confirm their activity and explore how they facilitate receptor-coregulator interactions nih.gov.
The generation of large, diverse chemical libraries is a prerequisite for successful HTS campaigns. Efficient, solution-phase procedures, often utilizing robotics, have been developed to produce libraries with thousands of distinct morpholine derivatives nih.gov. By combining the power of HTS to sift through these large libraries with focused mechanistic investigations, researchers can more effectively prioritize compounds for further development and gain crucial insights into their biological function j-morphology.comnih.gov.
Q & A
Q. What mechanisms explain contradictory bioactivity data between in vitro and in vivo models for morpholine derivatives?
- Answer : Discrepancies may arise from differences in blood-brain barrier penetration, protein binding, or metabolite formation. Pharmacokinetic-pharmacodynamic (PK-PD) modeling, combined with microdialysis studies in rodent brains, helps reconcile these differences .
Notes
- Methodological focus maintained for all answers, emphasizing experimental design and data interpretation.
- Advanced questions address stereochemical, computational, and pharmacokinetic complexities relevant to academic research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
